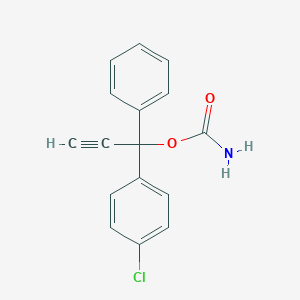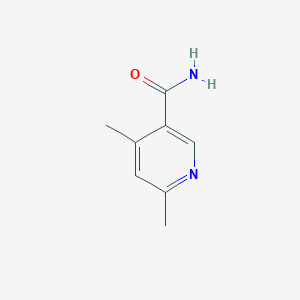![molecular formula C11H13Cl2NO2S B079255 Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- CAS No. 88522-24-1](/img/structure/B79255.png)
Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-
描述
Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, commonly known as PDCPS, is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold and menthol receptor that is expressed in sensory neurons and plays a crucial role in cold sensation, pain, and thermoregulation. PDCPS has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including neuropathic pain, migraine, and prostate cancer.
作用机制
PDCPS acts as a selective inhibitor of the Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- ion channel, which is primarily expressed in sensory neurons. Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- is activated by cold temperatures and menthol, leading to the sensation of cold and pain. PDCPS blocks the activity of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, thereby reducing the sensation of cold and pain. This mechanism of action makes PDCPS a potential therapeutic agent for various diseases that involve cold sensation and pain.
Biochemical and Physiological Effects
PDCPS has been shown to have potent analgesic effects in animal models of neuropathic pain. It has also been found to inhibit the growth of prostate cancer cells in vitro. PDCPS has been shown to have antimigraine effects, reducing the frequency and severity of migraine attacks in animal models. PDCPS has been found to have minimal toxicity and side effects, making it a promising candidate for further research and development.
实验室实验的优点和局限性
PDCPS has several advantages for lab experiments. It is readily available and easy to synthesize, making it a convenient tool for researchers. PDCPS has been extensively studied and characterized, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, PDCPS also has some limitations. It is a potent inhibitor of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, making it difficult to study the physiological and pathological roles of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- in the absence of PDCPS. Additionally, PDCPS has limited selectivity for Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, inhibiting other ion channels and receptors at higher concentrations.
未来方向
There are several future directions for the study of PDCPS. One potential direction is the development of more selective Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- inhibitors that do not inhibit other ion channels and receptors. Another direction is the investigation of the physiological and pathological roles of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- in the absence of PDCPS. Additionally, the therapeutic potential of PDCPS in various diseases, including neuropathic pain, migraine, and prostate cancer, warrants further investigation. Finally, the development of PDCPS analogs with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
科学研究应用
PDCPS has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent analgesic effects in animal models of neuropathic pain, making it a promising candidate for the treatment of chronic pain. PDCPS has also been found to inhibit the growth of prostate cancer cells, suggesting its potential use as an anticancer agent. Additionally, PDCPS has been shown to have antimigraine effects, making it a potential treatment option for migraine patients.
属性
CAS 编号 |
88522-24-1 |
|---|---|
分子式 |
C11H13Cl2NO2S |
分子量 |
294.2 g/mol |
IUPAC 名称 |
1-(2,5-dichlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI 键 |
BXSVOWIFQVJUKH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
规范 SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

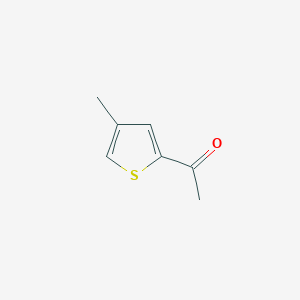
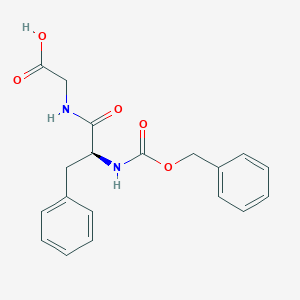
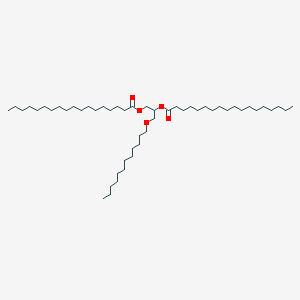
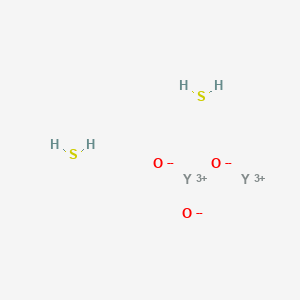
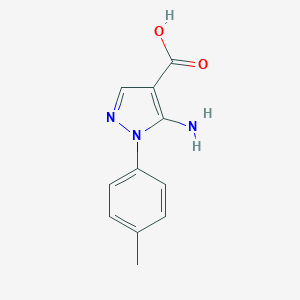

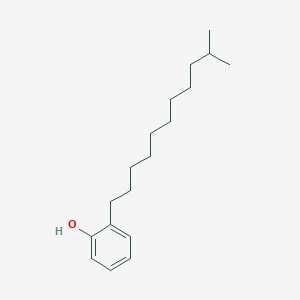
![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)

![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)
